

Spectroscopic Characterization of 2-Amino-2-(4-chlorophenyl)ethanol

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Compound of Interest

Compound Name:	2-Amino-2-(4-chlorophenyl)ethanol
Cat. No.:	B175651

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Prepared by: Gemini, Senior Application Scientist

Introduction

2-Amino-2-(4-chlorophenyl)ethanol is a chiral amino alcohol derivative. Its structural motif is found in various biologically active molecules and serves as a crucial building block in the synthesis of pharmaceuticals.^[1] Accurate and comprehensive characterization of such intermediates is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).^{[2][3]} This technical guide provides an in-depth analysis of the spectroscopic data for **2-Amino-2-(4-chlorophenyl)ethanol**, offering a foundational resource for researchers, scientists, and drug development professionals.

The structural elucidation of a molecule like **2-Amino-2-(4-chlorophenyl)ethanol** relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): Reveals the carbon-hydrogen framework, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
- Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

- Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecule's fragmentation pattern, which aids in confirming its structure.

This guide will explain the rationale behind using each technique, present the expected data based on available literature and spectral databases, and provide standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular structure is essential for interpreting spectroscopic data. The key structural features of **2-Amino-2-(4-chlorophenyl)ethanol** (Molecular Formula: C₈H₁₀CINO, Molecular Weight: 171.62 g/mol [4]) are a 4-substituted chlorophenyl ring, a chiral methine carbon bonded to an amino group, and a primary alcohol.

Caption: Molecular structure of **2-Amino-2-(4-chlorophenyl)ethanol** with atom numbering.

¹H NMR Spectroscopy

Expertise & Rationale: Proton NMR (¹H NMR) is the cornerstone for elucidating the structure of organic molecules. For **2-Amino-2-(4-chlorophenyl)ethanol**, it allows us to:

- Confirm the substitution pattern of the aromatic ring. The p-substitution results in a characteristic AA'BB' system, appearing as two distinct doublets.
- Identify and distinguish the aliphatic protons on the ethanol backbone (C7-H and C8-H₂). Their chemical shifts and coupling patterns reveal their connectivity.
- Observe the labile protons of the amino (NH₂) and hydroxyl (OH) groups, which often appear as broad singlets and can be confirmed by D₂O exchange.

Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts (δ) and multiplicities for **2-Amino-2-(4-chlorophenyl)ethanol**, typically recorded in a solvent like DMSO-d₆.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Ar-H (H2, H6)	~ 7.35	Doublet	2H
Ar-H (H3, H5)	~ 7.28	Doublet	2H
C7-H (methine)	~ 4.0 - 4.2	Doublet of Doublets (dd)	1H
C8-H ₂ (methylene)	~ 3.4 - 3.6	Multiplet (m)	2H
-NH ₂	Variable (e.g., ~ 2.0)	Broad Singlet	2H
-OH	Variable (e.g., ~ 4.5)	Broad Singlet	1H

Note: Data is inferred from typical values for similar structural motifs.[\[5\]](#)[\[6\]](#)

Interpretation of the Spectrum

- **Aromatic Region:** The two doublets around 7.3 ppm are characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing chlorine atom (H3, H5) are expected to be slightly upfield from the protons ortho to the aminoethanol group (H2, H6).
- **Aliphatic Region:** The methine proton (C7-H) is coupled to the adjacent methylene protons (C8-H₂), resulting in a doublet of doublets. The methylene protons are diastereotopic due to the adjacent chiral center (C7) and will likely appear as a more complex multiplet, coupled to the C7-H proton.
- **Labile Protons:** The NH₂ and OH protons have chemical shifts that are highly dependent on concentration, temperature, and solvent. They typically do not show coupling and can be identified by adding a drop of D₂O to the NMR tube, which causes their signals to disappear.

Experimental Protocol: ¹H NMR Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Amino-2-(4-chlorophenyl)ethanol** in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- **Instrument Setup:**

- Spectrometer: 400 MHz or higher field strength for better resolution.
- Pulse Sequence: Standard single-pulse experiment (e.g., ' zg30').
- Acquisition Parameters:
 - Spectral Width: -2 to 10 ppm.
 - Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
 - Relaxation Delay (d1): 1-2 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy

Expertise & Rationale: ¹³C NMR spectroscopy provides a map of the carbon skeleton. It is crucial for:

- Confirming the total number of unique carbon atoms in the molecule.
- Identifying the chemical environment of each carbon. The large chemical shift range allows for clear distinction between sp² (aromatic) and sp³ (aliphatic) carbons.
- Pinpointing the carbon atoms directly attached to electronegative atoms like chlorine, oxygen, and nitrogen.

Predicted ¹³C NMR Data

The table below lists the expected chemical shifts for the carbon atoms in **2-Amino-2-(4-chlorophenyl)ethanol**.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C4 (Ar-C-Cl)	~ 131 - 133
C1 (Ar-C-C7)	~ 142 - 144
C2, C6 (Ar-CH)	~ 128 - 129
C3, C5 (Ar-CH)	~ 127 - 128
C7 (methine, CH-N)	~ 58 - 60
C8 (methylene, CH ₂ -O)	~ 65 - 67

Note: Shifts are estimated based on established values for similar structures.[\[7\]](#)[\[8\]](#)

Interpretation of the Spectrum

- Aromatic Carbons: Four signals are expected in the aromatic region (120-145 ppm). The carbon bearing the chlorine (C4) and the carbon attached to the ethanol side chain (C1) are quaternary and will typically have lower intensities. The two signals for the protonated aromatic carbons (C2/C6 and C3/C5) will be more intense.
- Aliphatic Carbons: Two signals are expected in the aliphatic region (50-70 ppm). The methine carbon (C7) bonded to the nitrogen will appear around 58-60 ppm, while the methylene carbon (C8) bonded to the hydroxyl group will be further downfield around 65-67 ppm due to the strong deshielding effect of oxygen.

Experimental Protocol: ^{13}C NMR Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ^{13}C .
- Instrument Setup:
 - Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ^1H frequency).
 - Pulse Sequence: Standard proton-decoupled experiment (e.g., 'zgpg30').
 - Acquisition Parameters:

- Spectral Width: 0 to 160 ppm.
- Number of Scans: 1024 or more, depending on concentration.
- Relaxation Delay (d1): 2 seconds.
- Data Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying functional groups. For this molecule, it is used to confirm the presence of the hydroxyl (-OH), amino (-NH₂), aromatic (C=C), and chloro-aromatic (C-Cl) groups, which each have characteristic absorption frequencies.

Characteristic IR Absorptions

Functional Group	Expected Frequency Range (cm ⁻¹)	Vibration Type
O-H (Alcohol)	3200 - 3600 (Broad)	Stretching
N-H (Amine)	3300 - 3500 (Medium, two bands)	Stretching
C-H (Aromatic)	3000 - 3100 (Sharp)	Stretching
C-H (Aliphatic)	2850 - 3000 (Medium)	Stretching
C=C (Aromatic)	1450 - 1600 (Medium to weak)	Ring Stretching
C-O (Alcohol)	1050 - 1200 (Strong)	Stretching
C-Cl (Aryl)	1000 - 1100 (Strong)	Stretching

Note: Frequencies are based on standard IR correlation tables and data for similar compounds.
[9][10]

Interpretation of the Spectrum

A broad band in the 3200-3600 cm^{-1} region confirms the O-H stretch, indicative of hydrogen bonding. Overlapping this, two sharper peaks characteristic of the primary amine N-H symmetric and asymmetric stretches should be visible. The region just above 3000 cm^{-1} will show sharp C-H aromatic stretches, while the region just below will show aliphatic C-H stretches. Strong absorptions in the fingerprint region, particularly around 1050-1200 cm^{-1} and 1000-1100 cm^{-1} , will confirm the C-O and C-Cl bonds, respectively.

Experimental Protocol: IR Acquisition (ATR)

- **Sample Preparation:** Place a small amount (1-2 mg) of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
- **Instrument Setup:**
 - Spectrometer: A standard Fourier Transform Infrared (FTIR) spectrometer.
 - Technique: ATR is preferred for its simplicity and minimal sample preparation.
- **Data Acquisition:**
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample to ensure good contact with the crystal.
 - Collect the sample spectrum over a range of 4000 to 600 cm^{-1} . Co-add 16-32 scans for a good quality spectrum.
- **Data Processing:** The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

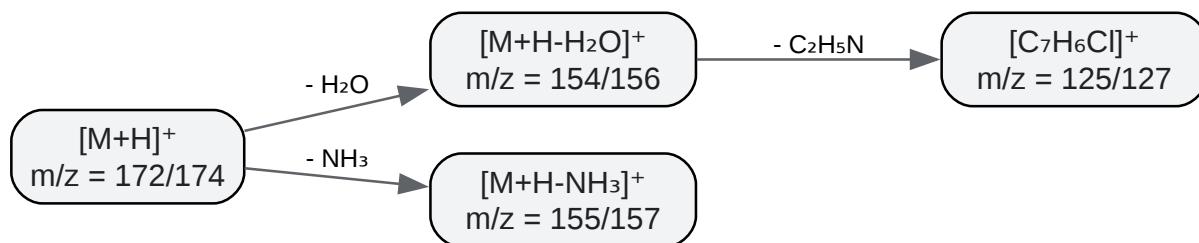
Expertise & Rationale: Mass spectrometry is the definitive technique for determining molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), we can observe the protonated molecule ($[\text{M}+\text{H}]^+$), confirming the molecular formula. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) provides a highly confident confirmation of the presence of a single chlorine atom in the molecule.

Expected Mass Spectrometry Data

Ion	Calculated m/z	Expected Isotopic Pattern
$[\text{M}+\text{H}]^+$ ($\text{C}_8\text{H}_{11}^{35}\text{ClNO}$) ⁺	172.0524	$\text{M}+\text{H}$ peak
$[\text{M}+\text{H}]^+$ ($\text{C}_8\text{H}_{11}^{37}\text{ClNO}$) ⁺	174.0494	$\text{M}+2$ peak (~33% of $\text{M}+\text{H}$)
$[\text{M}+\text{H}-\text{H}_2\text{O}]^+$	154.0418	Loss of water
$[\text{C}_7\text{H}_7^{35}\text{Cl}]^+$	126.0231	Chlorotropylium ion

Note: m/z values are for the monoisotopic masses calculated from the molecular formula $\text{C}_8\text{H}_{10}\text{ClNO}$.^[4]

Fragmentation Pathway



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Caption: A simplified potential fragmentation pathway for **2-Amino-2-(4-chlorophenyl)ethanol** under ESI-MS/MS.

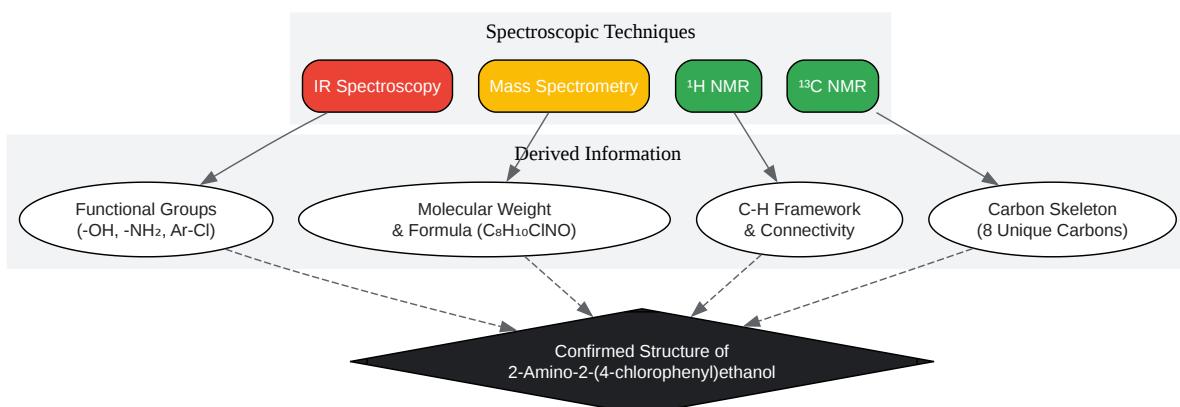
Experimental Protocol: MS Acquisition (ESI)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- Instrument Setup:
 - Mass Spectrometer: An ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
 - Ionization Mode: Positive ion mode (ESI+).

- Data Acquisition:
 - Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
 - Acquire a full scan mass spectrum over a range of m/z 50-500.
 - Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the $[M+H]^+$ ion.
- Data Analysis: Identify the molecular ion peak ($[M+H]^+$) and confirm the characteristic 3:1 isotopic pattern for the M+H and M+2 peaks, confirming the presence of one chlorine atom.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in integrating data from multiple techniques to build a self-validating system for structural confirmation.[\[11\]](#)



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